Dimethyl sulfoxide

Description

This compound appears as a clear liquid, essentially odorless. Closed cup flash point 192°F. Vapors are heavier than air. Contact with the skin may cause stinging and burning and lead to an odor of garlic on the breath. An excellent solvent that can transport toxic solutes through the skin. High vapor concentrations may cause headache, dizziness, and sedation.

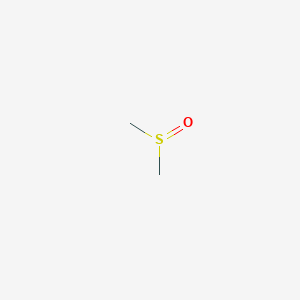

This compound, also known as rimso-50 or dmso, belongs to the class of organic compounds known as sulfoxides. Sulfoxides are compounds containing a sulfoxide functional group, with the structure RS(=O)R' (R, R' not H). This compound is a drug which is used for the symptomatic relief of patients with interstitial cystitis. This compound exists as a liquid, soluble (in water), and an extremely weak basic (essentially neutral) compound (based on its pKa). This compound has been detected in multiple biofluids, such as feces and cerebrospinal fluid. This compound is a bitter, cheesy, and fatty tasting compound that can be found in a number of food items such as yellow wax bean, spearmint, green bean, and pulses. This makes this compound a potential biomarker for the consumption of these food products. This compound is a potentially toxic compound.

Structure

3D Structure

Properties

IUPAC Name |

methylsulfinylmethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6OS/c1-4(2)3/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAZDPXIOMUYVGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6OS, Array | |

| Record name | DIMETHYL SULFOXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8559 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIMETHYL SULPHOXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0459 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | dimethyl sulfoxide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dimethyl_sulfoxide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2021735 | |

| Record name | Dimethyl sulfoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2021735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

78.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dimethyl sulfoxide appears as a clear liquid, essentially odorless. Closed cup flash point 192 °F. Vapors are heavier than air. Contact with the skin may cause stinging and burning and lead to an odor of garlic on the breath. An excellent solvent that can transport toxic solutes through the skin. High vapor concentrations may cause headache, dizziness, and sedation., Colorless liquid that is odorless or has a slight odor of sulfur, garlic, or oysters; [CHEMINFO], Liquid, COLOURLESS HYGROSCOPIC LIQUID., colourless liquid with mild cabbage or garlic odour | |

| Record name | DIMETHYL SULFOXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8559 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dimethyl sulfoxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1671 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Dimethyl sulfoxide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002151 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | DIMETHYL SULPHOXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0459 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Methylsulfinylmethane | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/122/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

372 °F at 760 mmHg (NTP, 1992), 189 °C, 189.00 to 190.00 °C. @ 760.00 mm Hg | |

| Record name | DIMETHYL SULFOXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8559 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dimethyl sulfoxide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01093 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | DIMETHYL SULFOXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/80 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Dimethyl sulfoxide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002151 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | DIMETHYL SULPHOXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0459 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

203 °F (NTP, 1992), 95 °C (203 °F) (Open cup), 87 °C c.c. | |

| Record name | DIMETHYL SULFOXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8559 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIMETHYL SULFOXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/80 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIMETHYL SULPHOXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0459 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

greater than or equal to 100 mg/mL at 68 °F (NTP, 1992), Soluble in water, Miscible with water, Soluble in ethanol, acetone, ether, carbon tetrachloride, ethyl acetate, Soluble in chloroform and benzene, 1000 mg/mL, Solubility in water: miscible, soluble in oil and alcohol; miscible with water | |

| Record name | DIMETHYL SULFOXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8559 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dimethyl sulfoxide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01093 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | DIMETHYL SULFOXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/80 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Dimethyl sulfoxide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002151 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | DIMETHYL SULPHOXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0459 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Methylsulfinylmethane | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/122/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.101 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.100 at 20 °C/4 °C, Relative density (water = 1): 1.1, 1.087-1.092 | |

| Record name | DIMETHYL SULFOXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8559 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIMETHYL SULFOXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/80 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIMETHYL SULPHOXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0459 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Methylsulfinylmethane | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/122/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Density |

2.71 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 2.71 (Air = 1), Relative vapor density (air = 1): 2.7 | |

| Record name | DIMETHYL SULFOXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8559 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIMETHYL SULFOXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/80 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIMETHYL SULPHOXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0459 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.42 mmHg at 68 °F (NTP, 1992), 0.61 [mmHg], VP: 0.42 mm at 20 °C, 0.60 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 59.4 | |

| Record name | DIMETHYL SULFOXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8559 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dimethyl sulfoxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1671 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIMETHYL SULFOXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/80 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIMETHYL SULPHOXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0459 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Colorless liquid, Very hygroscopic liquid | |

CAS No. |

67-68-5 | |

| Record name | DIMETHYL SULFOXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8559 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dimethyl sulfoxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67-68-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethyl sulfoxide [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000067685 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethyl sulfoxide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01093 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | dimethyl sulfoxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760436 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | dimethyl sulfoxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=763 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dimethyl sulfoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2021735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethyl sulfoxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.604 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Dimethyl sulfoxide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YOW8V9698H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIMETHYL SULFOXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/80 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Dimethyl sulfoxide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002151 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | DIMETHYL SULPHOXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0459 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

65.3 °F (NTP, 1992), 18.45 °C, 18.5 °C | |

| Record name | DIMETHYL SULFOXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8559 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dimethyl sulfoxide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01093 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | DIMETHYL SULFOXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/80 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Dimethyl sulfoxide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002151 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | DIMETHYL SULPHOXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0459 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

Dimethyl Sulfoxide (DMSO) as a Cryoprotectant: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cryopreservation, the process of preserving biological materials at sub-zero temperatures, is a cornerstone of modern biomedical research and clinical applications. Central to the success of this technique is the use of cryoprotective agents (CPAs), which mitigate the lethal effects of freezing and thawing. Dimethyl sulfoxide (DMSO), an organosulfur compound, has remained the gold standard CPA for a wide variety of cell types since its cryoprotective properties were discovered.[1] Its efficacy lies in a multifaceted mechanism of action that involves complex interactions with water and cellular structures. This technical guide provides an in-depth exploration of DMSO's cryoprotective mechanisms, supported by quantitative data, experimental protocols, and visual representations of key processes.

Core Mechanisms of DMSO Cryoprotection

The cryoprotective effects of DMSO are primarily attributed to two interconnected phenomena: the prevention of lethal intracellular ice formation and the mitigation of "solution effects."[1] These actions are a consequence of its colligative and non-colligative properties.

Colligative Properties and Prevention of Intracellular Ice Formation

As a solute, DMSO's primary colligative effect is the depression of the freezing point of the cytoplasm.[2][3] This allows for a more gradual dehydration of the cell as the extracellular medium freezes first. The resulting osmotic gradient draws water out of the cell, reducing the amount of intracellular water available to form ice crystals.[4] This controlled dehydration is critical, as large, jagged ice crystals formed within the cell are mechanically destructive, rupturing organelles and the plasma membrane.[3][5]

DMSO's ability to readily permeate the cell membrane is crucial to this process.[5] By entering the cell, it directly lowers the freezing point of the cytoplasm, preventing ice nucleation.[6] Slower cooling rates, typically around 1°C per minute, are often employed to allow sufficient time for this dehydration to occur, thereby minimizing the risk of intracellular ice formation.[2][4][7]

Interaction with Water and Vitrification

Beyond its colligative effects, DMSO interacts directly with water molecules through the formation of hydrogen bonds.[1] This interaction disrupts the typical hydrogen bonding network of water, inhibiting the organization of water molecules into the crystalline lattice structure of ice.[8][9] Instead, as the temperature is lowered, the DMSO-water mixture becomes increasingly viscous, eventually solidifying into a glass-like amorphous state, a process known as vitrification.[1][3][4] This glassy state prevents the damaging mechanical effects of ice crystal formation.[3] Molecular dynamics simulations have shown that DMSO broadens the glass transition of water, creating a more thermodynamically stable glassy state that is less likely to nucleate ice.[10]

Membrane Interactions

DMSO's interaction with the cell membrane is complex and concentration-dependent. At cryoprotective concentrations (typically 5-10%), DMSO can increase the permeability of the cell membrane.[4] It is thought to induce the formation of water pores in the lipid bilayer, which facilitates the efflux of intracellular water and the influx of DMSO, both of which are critical for preventing intracellular ice formation.[4] Studies have shown that DMSO can decrease membrane thickness and fluidize the membrane, which may aid in these transport processes.[4][11] However, at higher concentrations, these same effects can become toxic, leading to membrane disintegration.[4]

Recent research suggests that even at low concentrations, DMSO weakens the water network near the lipid membrane surface.[8][9] This action is thought to reduce the stress induced by the volume change of water during freezing and thawing by weakening the adhesion of water to the lipid headgroups.[8][9]

Inhibition of Eutectic NaCl Crystallization

A more recent hypothesis proposes that a significant part of DMSO's cryoprotective mechanism is its ability to inhibit the eutectic crystallization of sodium chloride (NaCl).[12][13][14] As the extracellular solution freezes, solutes become increasingly concentrated in the remaining unfrozen liquid. This can lead to the crystallization of salts like NaCl, which can be damaging to cells.[12] Studies have shown a strong correlation between the loss of cell viability and the eutectic crystallization of NaCl.[12][13][14] DMSO, at concentrations above 2 vol%, appears to inhibit this crystallization, promoting the formation of an amorphous, glassy state of the freeze-concentrated phase instead.[12][15]

Quantitative Data on DMSO Cryopreservation

The optimal conditions for cryopreservation with DMSO vary significantly depending on the cell type. The following tables summarize key quantitative data from various studies.

| Cell Type | DMSO Concentration | Cooling Rate | Thawing Rate | Post-Thaw Viability/Recovery | Reference |

| Hematopoietic Stem Cells (HSCs) | 10% (standard); 2.2-5% with additives | 1-2°C/min | Rapid (37°C water bath) | ~70-80% (standard) | [4] |

| Mesenchymal Stem Cells (MSCs) | 5-10% | Slow (e.g., 1°C/min) | Rapid | Variable, often high | [4] |

| Embryonic Stem Cells (ESCs) | 7.5% (in combination with EG for vitrification) | Ultra-rapid (vitrification) | Rapid | ~75% (vitrification) | [4] |

| Hepatocytes | 10% (often with HypoThermosol or UW solution) | -1 to -5°C/min to -40°C or -80°C | Rapid (37°C water bath) | High with optimized protocols | [4] |

| Human Induced Pluripotent Stem Cells (hiPSCs) | 10% | 1°C/min | Not specified | Dependent on functional assays | [16] |

| Vero Cells | 10% | Slow | Rapid | ~60% | [17] |

| Keratinocytes | 10% | Slow | Rapid | 97.9% (initial viability) | [11] |

EG: Ethylene Glycol; UW: University of Wisconsin solution

Experimental Protocols

General Protocol for Cryopreservation of Adherent Cells with 10% DMSO

This protocol is a generalized procedure and should be optimized for specific cell lines.

Materials:

-

Healthy, sub-confluent cell culture

-

Complete growth medium

-

Fetal Bovine Serum (FBS)

-

DMSO, sterile

-

Trypsin-EDTA

-

Cryogenic vials

-

Controlled-rate freezing container (e.g., Mr. Frosty) or programmable freezer

-

-80°C freezer

-

Liquid nitrogen storage dewar

Procedure:

-

Cell Preparation:

-

Examine the cell culture to ensure it is healthy, free of contamination, and in the late logarithmic growth phase.[18]

-

Aspirate the growth medium and wash the cells with a balanced salt solution.

-

Harvest the cells using trypsin-EDTA.[18]

-

Neutralize the trypsin with complete growth medium and transfer the cell suspension to a conical tube.

-

-

Cell Counting and Viability Assessment:

-

Perform a cell count and determine viability using a method like trypan blue exclusion. Viability should be greater than 90%.[2]

-

-

Preparation of Freezing Medium:

-

Prepare the cryopreservation medium. A common formulation is 90% FBS and 10% DMSO. Another is 70% complete growth medium, 20% FBS, and 10% DMSO. The medium should be prepared fresh and kept cold.

-

-

Freezing:

-

Centrifuge the cell suspension (e.g., 100-200 x g for 5 minutes) and aspirate the supernatant.[18]

-

Resuspend the cell pellet gently in the cold cryopreservation medium at a concentration of 1x10^6 to 1x10^7 cells/mL.[18]

-

Aliquot the cell suspension into sterile cryogenic vials.

-

Place the vials in a controlled-rate freezing container and transfer to a -80°C freezer. This will achieve a cooling rate of approximately -1°C/minute.[2]

-

After 24 hours, transfer the vials to the vapor phase of a liquid nitrogen dewar for long-term storage.[18]

-

-

Thawing:

-

Remove the vial from liquid nitrogen and immediately place it in a 37°C water bath.[4]

-

Agitate the vial gently until only a small ice crystal remains.

-

Wipe the vial with 70% ethanol before opening in a sterile environment.[18]

-

Slowly transfer the cell suspension into a conical tube containing pre-warmed complete growth medium to dilute the DMSO.

-

Centrifuge the cells to pellet them and remove the DMSO-containing supernatant.

-

Resuspend the cell pellet in fresh, pre-warmed growth medium and transfer to a culture flask.

-

Assessment of Post-Thaw Cell Viability and Function

A comprehensive assessment of cryopreservation success requires more than just immediate post-thaw viability.

| Assessment Method | Principle | Information Gained |

| Trypan Blue Exclusion | Intact cell membranes exclude the dye. | Immediate post-thaw membrane integrity/viability. |

| Fluorescent Dyes (e.g., Calcein-AM/Propidium Iodide) | Calcein-AM stains live cells green; Propidium Iodide stains dead cells red. | Quantitative assessment of live/dead cells. |

| MTT or WST-1 Assay | Measures mitochondrial metabolic activity. | Post-thaw cellular function and proliferation potential. |

| Attachment Assay | For adherent cells, measures the ability to attach to a culture surface. | A functional measure of cell health. |

| Flow Cytometry (e.g., Annexin V/PI) | Differentiates between live, apoptotic, and necrotic cells. | Detailed assessment of cell death pathways. |

| Cell-Specific Functional Assays | e.g., CYP450 enzyme activity for hepatocytes, cytokine secretion for immune cells. | Assessment of specialized cell function. |

Visualizing DMSO's Mechanism and Experimental Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Caption: Dual mechanisms of DMSO cryoprotection.

Caption: Standard slow-cooling cryopreservation workflow.

Conclusion and Future Directions

DMSO remains an indispensable tool in cryobiology due to its robust and multifaceted mechanism of action. By preventing intracellular ice formation, mitigating solution effects, and promoting vitrification, it effectively preserves the viability and function of a wide range of cell types.[1][4][12] However, concerns about its cytotoxicity, especially in the context of cell-based therapies, continue to drive research into alternative cryoprotectants and strategies to reduce DMSO concentrations.[1][19][20] Combining DMSO with other agents like sugars (e.g., trehalose, sucrose) or high molecular weight polymers has shown promise in reducing its required concentration while maintaining high post-thaw viability.[19] A thorough understanding of DMSO's mechanisms, as detailed in this guide, is essential for optimizing current cryopreservation protocols and for the rational design of next-generation cryoprotective strategies that balance efficacy with safety.

References

- 1. DMSO in Cell Cryopreservation: A Double-Edged Sword with Evolving Innovations_News_Milecell Bio [milecell-bio.com]

- 2. medjpps.com [medjpps.com]

- 3. physical chemistry - How does dimethylsulfoxide serve as a cryoprotectant? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 4. Cryopreservation: An Overview of Principles and Cell-Specific Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. susupport.com [susupport.com]

- 6. Theoretical and experimental study of the antifreeze protein AFP752, trehalose and this compound cryoprotection mechanism: correlation with cryop ... - RSC Advances (RSC Publishing) DOI:10.1039/C6RA25095E [pubs.rsc.org]

- 7. Cell Culture FAQ: How does DMSO affect your cells? - Eppendorf US [eppendorf.com]

- 8. DMSO Induces Dehydration near Lipid Membrane Surfaces [escholarship.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. transplantaciebuniek.sk [transplantaciebuniek.sk]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Cryoprotective Mechanism of DMSO Induced by the Inhibitory Effect on Eutectic NaCl Crystallization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Freezing Responses in DMSO-Based Cryopreservation of Human iPS Cells: Aggregates Versus Single Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. cabidigitallibrary.org [cabidigitallibrary.org]

- 18. mpbio.com [mpbio.com]

- 19. tandfonline.com [tandfonline.com]

- 20. Strategies in developing this compound (DMSO)-free cryopreservation protocols for biotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Core Physical and Chemical Properties of Research-Grade DMSO

For Researchers, Scientists, and Drug Development Professionals

Dimethyl sulfoxide (DMSO) is a remarkably versatile and widely utilized aprotic solvent in scientific research and drug development. Its unique ability to dissolve a broad spectrum of polar and nonpolar compounds, coupled with its miscibility with water and organic solvents, makes it an indispensable tool in the laboratory.[1][2] However, to ensure the reproducibility and integrity of experimental data, a thorough understanding of the physical and chemical properties of research-grade DMSO is paramount. This guide provides a comprehensive overview of these properties, detailed experimental protocols for its use and quality assessment, and visualizations of its interactions with biological systems.

Physical and Chemical Properties of Research-Grade DMSO

The utility of DMSO in a research setting is dictated by its distinct physical and chemical characteristics. Research-grade DMSO is typically supplied at a high purity, often exceeding 99.9%.[3] A summary of its key properties is presented below.

Table 1: General Physical and Chemical Properties of Research-Grade DMSO

| Property | Value | References |

| Chemical Formula | (CH₃)₂SO | [1] |

| Molecular Weight | 78.13 g/mol | [4][5] |

| Appearance | Colorless liquid | [1][4] |

| Odor | Essentially odorless | [6][7] |

| Purity (typical) | ≥99.9% | [3] |

| Molarity | 14.1 M | [3] |

Table 2: Thermal and Density Properties

| Property | Value | References |

| Melting Point | 18.5 - 19.0 °C (65.3 - 66.2 °F) | [1][4][6] |

| Boiling Point | 189 °C (372 °F) at 1 atm | [1][4][7] |

| Density | 1.100 g/mL at 20°C | [1][4][8] |

| Flash Point (Closed Cup) | 87 - 89 °C (188.6 - 192.2 °F) | [7][9][10] |

| Autoignition Temperature | 215 - 302 °C (419 - 575.6 °F) | [7][9][10] |

Table 3: Optical and Electrical Properties

| Property | Value | References |

| Refractive Index (n20/D) | 1.479 | [1][3][11] |

| Dielectric Constant | 48.9 at 20°C | [1][7] |

| Dipole Moment | 4.1 D | [11] |

Table 4: Solvent and Solubility Characteristics

| Property | Value | References |

| Solubility in Water | Miscible | [1][2] |

| Solubility in Organic Solvents | Miscible with many (e.g., ethanol, acetone, chloroform) | [12] |

| Hansen Solubility Parameters | δd: 9.0, δp: 8.0, δh: 5.0 (cal/cm³)¹/² | [7][13] |

| Hildebrand Solubility Parameter | 13.0 (cal/cm³)¹/² | [7][13] |

| Viscosity | 1.996 cP at 20°C | [1] |

| Vapor Pressure | 0.42 mmHg at 20°C | [3][5] |

| Hygroscopicity | Highly hygroscopic | [6][10][14] |

Key Chemical Characteristics and Considerations

Hygroscopicity: DMSO is highly hygroscopic and readily absorbs moisture from the atmosphere.[6][10][14] This can significantly impact experimental outcomes by altering the concentration of dissolved compounds and affecting their solubility and stability.[14][15] For example, a 1536-well microplate with 2µL of 100% DMSO can absorb over 6% water by volume after just one hour in a typical laboratory environment.[14] It is crucial to store research-grade DMSO under dry conditions and to minimize its exposure to air.

Thermal Stability: DMSO is thermally stable at temperatures below 150°C.[7] However, at its boiling point of 189°C, it can undergo decomposition, which can be catalyzed by acids and bases.[1][7] This decomposition can produce volatile and odorous byproducts such as dimethyl sulfide and paraformaldehyde.[7]

Chemical Incompatibility: DMSO can react violently with strong oxidizing agents, strong acids, and acyl chlorides.[1] For instance, the reaction with acyl chlorides at low temperatures is harnessed for the Swern oxidation, but can be explosive under uncontrolled conditions.[1]

Experimental Protocols

Determination of DMSO Purity by Gas Chromatography (GC)

Objective: To quantify the purity of a DMSO sample and identify any volatile impurities.

Methodology:

-

Instrumentation: A gas chromatograph (GC) equipped with a flame ionization detector (FID) and a suitable capillary column (e.g., Agilent DB-624) is used.

-

Sample Preparation:

-

Prepare a standard solution of high-purity DMSO in a suitable solvent like methanol at a known concentration (e.g., 1.0 mg/mL).

-

Prepare the test sample by accurately weighing a known amount of the DMSO to be analyzed and diluting it in the same solvent to a similar concentration.

-

-

GC Conditions:

-

Injector Temperature: 260°C

-

Oven Temperature Program: Initial temperature of 40°C held for 5 minutes, then ramped to 80°C at 2°C/minute, followed by a ramp to 225°C at 30°C/minute, and held for 10 minutes.

-

Detector Temperature: 250°C

-

Carrier Gas: Nitrogen or Helium at a constant flow rate.

-

-

Analysis:

-

Inject equal volumes of the standard and sample solutions into the GC.

-

Identify the DMSO peak based on its retention time, as determined from the standard.

-

Calculate the purity of the sample by comparing the peak area of the sample to the peak area of the standard. The percentage purity is calculated as: (Areasample / Areastandard) * (Concentrationstandard / Concentrationsample) * 100

-

Caption: Workflow for DMSO purity determination by Gas Chromatography.

Determination of Water Content by Karl Fischer Titration

Objective: To accurately quantify the water content in a DMSO sample.

Methodology:

-

Instrumentation: A volumetric Karl Fischer titrator.

-

Reagents:

-

Anhydrous methanol (or a specialized Karl Fischer solvent).

-

Karl Fischer reagent (e.g., a one-component titrant like HYDRANAL™-Composite 5).

-

-

Procedure:

-

Add a precise volume of anhydrous methanol to the titration vessel and titrate to a stable, dry endpoint with the Karl Fischer reagent to eliminate any residual moisture.

-

Accurately weigh and inject a known amount of the DMSO sample into the titration vessel.

-

Titrate the sample with the Karl Fischer reagent until the endpoint is reached. The instrument will automatically determine the volume of titrant consumed.

-

It is recommended to use a small sample size (e.g., no more than 1 mL) to avoid side reactions between DMSO and the Karl Fischer reagents that can lead to inaccurate results.

-

-

Calculation:

-

The water content is calculated based on the volume of titrant used and the known titer of the Karl Fischer reagent. The instrument software typically performs this calculation automatically.

-

Caption: Workflow for determining water content in DMSO via Karl Fischer titration.

Determination of Peroxide Value

Objective: To quantify the concentration of peroxides in a DMSO sample, which can form upon storage and exposure to air and light.

Methodology (based on ASTM E299):

-

Principle: Peroxides in the sample oxidize iodide ions (from potassium iodide) to iodine. The amount of liberated iodine is then determined spectrophotometrically.[1][6]

-

Reagents:

-

Procedure:

-

Dissolve a known amount of the DMSO sample in the acetic acid-chloroform solvent.[1]

-

Deaerate the solution to remove dissolved oxygen.

-

Add the potassium iodide solution and allow the reaction to proceed in the dark for a specified time (e.g., 1 hour).[1][6]

-

Measure the absorbance of the solution at 470 nm using a spectrophotometer.[1][6]

-

-

Calculation:

-

The peroxide concentration (as active oxygen) is determined by comparing the absorbance of the sample to a calibration curve prepared using standard iodine solutions.[1]

-

Caption: Workflow for peroxide value determination in DMSO.

High-Throughput Compound Solubility Assay

Objective: To rapidly assess the kinetic solubility of a large number of compounds in an aqueous buffer, starting from DMSO stock solutions.

Methodology (Nephelometric Assay):

-

Materials:

-

Test compounds dissolved in DMSO to create stock solutions (e.g., 10 mM).

-

Aqueous buffer (e.g., phosphate-buffered saline, PBS).

-

96- or 384-well microtiter plates.

-

A nephelometer for measuring light scattering.

-

-

Procedure:

-

Dispense a small volume (e.g., 1-5 µL) of the DMSO stock solution into the wells of a microtiter plate.

-

Add the aqueous buffer to each well to achieve the desired final compound concentration (the final DMSO concentration is typically kept low, e.g., 1-5%).[9]

-

Mix the contents thoroughly and incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a set period (e.g., 1-2 hours).

-

Measure the light scattering in each well using a nephelometer.

-

-

Interpretation:

-

An increase in light scattering (turbidity) compared to a control well (containing only buffer and DMSO) indicates that the compound has precipitated out of solution, and its solubility limit has been exceeded at that concentration.

-

Caption: Workflow for a high-throughput kinetic solubility assay.

DMSO's Influence on Cellular Signaling Pathways

While often considered an inert solvent, DMSO can exert biological effects, particularly at higher concentrations. It is known to influence cellular differentiation and signaling pathways.

Inhibition of MAPK and NF-κB Signaling

DMSO has been shown to inhibit the activation of key inflammatory signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.[6][10][11] This is often observed in the context of reducing inflammatory responses. For example, in response to an inflammatory stimulus like TNF-α, DMSO can suppress the phosphorylation of MAPK family members such as p38 and JNK, and inhibit the degradation of IκB, which is a critical step in NF-κB activation.[11]

Caption: DMSO-mediated inhibition of MAPK and NF-κB signaling pathways.

Induction of HL-60 Cell Differentiation

DMSO is a well-established inducer of differentiation in the human promyelocytic leukemia cell line, HL-60, causing them to mature into granulocyte-like cells.[4] This process involves complex changes in gene expression and the activation of specific signaling cascades. While the exact mechanisms are multifaceted, they are known to involve the modulation of transcription factors and cell cycle regulation.[4] The ERK/MAPK pathway has been implicated in synergistically enhancing DMSO-induced differentiation when combined with agents like TNF-α.[5]

Caption: Logical flow of DMSO-induced differentiation of HL-60 cells.

Conclusion

A comprehensive understanding of the physical and chemical properties of research-grade DMSO is essential for its appropriate use in a laboratory setting. Its high purity, unique solvency, and specific physical characteristics must be considered to ensure the validity and reproducibility of experimental results. By adhering to standardized protocols for its use and quality assessment, researchers can confidently leverage the powerful capabilities of this versatile solvent in their scientific endeavors.

References

- 1. kelid1.ir [kelid1.ir]

- 2. solvescientific.com.au [solvescientific.com.au]

- 3. infinitalab.com [infinitalab.com]

- 4. ASTM E299-2019 "Standard Test Method for Trace Amounts of Peroxides In Organic Solvents" | NBCHAO [en1.nbchao.com]

- 5. store.astm.org [store.astm.org]

- 6. infinitalab.com [infinitalab.com]

- 7. matestlabs.com [matestlabs.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. High throughput solubility measurement with automated polarized light microscopy analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 11. Peroxide value in edible oils | Metrohm [metrohm.com]

- 12. HTS library plate rejuvenation using a DMSO-rich atmosphere - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. researchgate.net [researchgate.net]

- 15. xylemanalytics.com [xylemanalytics.com]

Whitepaper: The Role of Dimethyl Sulfoxide in Inducing Cell Differentiation

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Dimethyl sulfoxide (DMSO), a highly polar, aprotic organic solvent, is ubiquitously utilized in cell biology primarily as a cryoprotectant and a solvent for water-insoluble compounds.[1][2] Beyond these conventional applications, DMSO has garnered significant attention for its remarkable ability to induce differentiation in a wide variety of cell types, including embryonic stem cells, pluripotent stem cells, and various cancer cell lines.[3][4][5] This property has rendered it an invaluable tool in the fields of developmental biology, regenerative medicine, and oncology. This technical guide provides an in-depth exploration of the mechanisms through which DMSO elicits a cellular differentiation response, summarizes key quantitative data, presents detailed experimental protocols, and visualizes the intricate signaling pathways involved.

Mechanisms of DMSO-Induced Cell Differentiation

The precise mechanisms by which DMSO induces cell differentiation are multifaceted and can be cell-type specific. However, several key processes have been identified that contribute to its differentiation-inducing capabilities.

Cell Cycle Regulation

A prominent effect of DMSO is its ability to induce cell cycle arrest, typically at the G1 phase.[6][7] This arrest is a critical prerequisite for differentiation, as it allows the cell to exit the proliferative cycle and commit to a specific lineage.[3] In human pluripotent stem cells, treatment with 1-2% DMSO has been shown to nearly double the percentage of cells in the G1 phase through the activation of the retinoblastoma protein.[1][8] Similarly, in human lymphoid cell lines, DMSO has been observed to arrest proliferation at the G1 stage.[7]

Modulation of Intracellular Signaling Pathways

DMSO influences several key signaling pathways that are integral to the regulation of cell fate.

-

ERK/MAPK Pathway: The extracellular signal-regulated kinase (ERK)/mitogen-activated protein kinase (MAPK) pathway is a crucial regulator of cell proliferation and differentiation. In some contexts, DMSO can activate the ERK/MAPK pathway to promote differentiation. For instance, in HL-60 promyelocytic leukemia cells, the combination of Tumor Necrosis Factor-alpha (TNF-α) and DMSO synergistically enhances differentiation through the activation of this pathway.[9][10]

-

PTEN/Akt Pathway: The tumor suppressor PTEN and the serine/threonine kinase Akt are key components of a pathway that governs cell survival, proliferation, and differentiation. DMSO has been shown to up-regulate the expression of PTEN by activating NF-κB in HL-60 cells.[9] Increased PTEN expression can lead to the inhibition of Akt phosphorylation, thereby facilitating the differentiation of these cells into neutrophil-like cells.[6]

Alterations in Gene Expression and Epigenetics

DMSO can induce global changes in gene expression, leading to the up-regulation of differentiation-specific markers and the down-regulation of pluripotency-associated genes.[9][11] For example, in erythroleukemic cells, DMSO induces differentiation by altering gene expression through the regulation of DNA and protein interactions.[9][12] Furthermore, recent studies have revealed that even at low concentrations (0.1%), DMSO can induce significant alterations in the epigenetic landscape, including changes in DNA methylation and microRNA expression, which can have profound effects on cell fate.[13]

Regulation of Oxidative Stress

DMSO can modify the redox environment within a cell, which is an important factor in the regulation of differentiation.[3] By adjusting the level of oxidative stress, DMSO may help to initiate the cellular programs that lead to differentiation.[3]

Impact on Intracellular Calcium Levels

Exposure to DMSO can cause an immediate and transient increase in the intracellular calcium ion concentration ([Ca2+]i).[14] This spike in calcium is triggered by the release of Ca2+ from intracellular stores and is thought to play a role in the initiation of the differentiation program.[14] This effect has been observed in various cell types, including primary chicken ovarian granulosa cells and P19 embryonal carcinoma cells, with effective DMSO concentrations ranging from 0.2% to 1%.[14]

Quantitative Data on DMSO-Induced Differentiation

The efficacy of DMSO as a differentiating agent is highly dependent on its concentration, the duration of treatment, and the specific cell type. The following tables summarize key quantitative data from various studies.

Table 1: DMSO Concentration and Treatment Duration for Cell Differentiation

| Cell Line/Type | DMSO Concentration | Treatment Duration | Outcome | Reference(s) |

| Human Promyelocytic Leukemia (HL-60) | 1.25% | 5-6 days | Granulocytic differentiation | [15] |

| Human Pluripotent Stem Cells (hPSCs) | 1-2% | 24-48 hours | Priming for multilineage differentiation | [16][17] |

| Rhabdomyosarcoma Cells | 1.25% | 8-12 hours | Increased expression of differentiation markers | [9] |

| Human iPS Cells (201B7) | 0.8% | 4 days (with Activin A) | Potentiation of definitive endoderm differentiation | [18] |

| 3T3 T Mesenchymal Stem Cells | 2% | - | Inhibition of adipocyte differentiation | [19] |

| Human Fibroblast-like Synoviocytes | >0.5% | 24 hours | Cytotoxicity | [2] |

| Human Apical Papilla Cells | 5-10% | 24 hours - 7 days | Cytotoxicity | [20] |

Table 2: Effects of DMSO on Differentiation Efficiency

| Cell Line | DMSO Treatment | Differentiation Lineage | Efficiency Improvement | Reference(s) |

| Human ESCs and iPSCs | 1-2% for 24h | Ectoderm, Mesoderm, Endoderm | 2- to 20-fold increase in differentiation propensity | [8] |

| Human ESCs (H1 and H7) | 0.5-1% (with Activin A) | Definitive Endoderm (SOX17+) | Doubling of the SOX17+/OCT4- population | [11][21] |

| HL-60 Cells | 1.25% for 7 days | Mature granulocytes | 85-90% of cells show mature morphology | [5] |

Signaling Pathways and Experimental Workflows

Visualizing Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by DMSO during the induction of cell differentiation.

Caption: DMSO synergistically enhances TNF-α-induced differentiation via the ERK/MAPK pathway in HL-60 cells.

Caption: DMSO induces PTEN expression via NF-κB, inhibiting Akt and promoting differentiation in HL-60 cells.

Experimental Workflow

The following diagram outlines a general workflow for investigating DMSO-induced cell differentiation.

Caption: General experimental workflow for studying DMSO-induced cell differentiation.

Detailed Experimental Protocols

The following protocols provide detailed methodologies for common experiments involving DMSO-induced cell differentiation.

Protocol 1: General Priming of Human Pluripotent Stem Cells (hPSCs) for Differentiation

This protocol is adapted from methodologies demonstrated to enhance multilineage differentiation across various hPSC lines.[16][17]

-

Cell Plating:

-

Culture hPSCs under standard maintenance conditions until they reach appropriate confluency.

-

Dissociate cells into a single-cell suspension.

-

Plate the cells onto a coated six-well plate at a density of 500,000 to 1,000,000 cells per well to achieve 80-90% confluency within 24 hours.[16]

-

Incubate for 24 hours at 37°C in a 5% CO₂ incubator.[16]

-

-

DMSO Treatment:

-

Prepare a 1% or 2% (v/v) DMSO solution in pre-warmed stem cell maintenance medium.[16][17]

-

After the 24-hour incubation, aspirate the medium from the cells and replace it with the DMSO-containing medium.[17]

-

Incubate the cells for 24 to 48 hours at 37°C in a 5% CO₂ incubator. A 24-hour treatment is typically sufficient, but slow-growing lines may benefit from a 48-hour incubation.[17]

-

-

Initiation of Differentiation:

-

After the DMSO pretreatment, aspirate the DMSO-containing medium.

-

Replace it with the appropriate differentiation medium for your desired lineage (e.g., ectoderm, mesoderm, or endoderm).[17]

-

Proceed with your established differentiation protocol.

-

Protocol 2: Differentiation of HL-60 Cells into Granulocyte-like Cells

This protocol is based on the well-established model of inducing myeloid differentiation in the HL-60 human promyelocytic leukemia cell line.[5][15]

-

Cell Culture Maintenance:

-

Culture HL-60 cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Maintain cell density between 2 x 10⁵ and 1 x 10⁶ cells/mL.

-

-

Induction of Differentiation:

-

Seed HL-60 cells at a density of 2 x 10⁵ cells/mL in fresh culture medium.

-

Add sterile DMSO to a final concentration of 1.25% (v/v).[5]

-

Incubate the cells for 5 to 7 days at 37°C in a 5% CO₂ incubator.

-

-

Assessment of Differentiation:

-

Morphology: At desired time points (e.g., daily), prepare cytospins of the cell suspension. Stain with Wright-Giemsa and examine under a light microscope for morphological changes characteristic of granulocytic differentiation (e.g., nuclear condensation and segmentation).[5][22]

-

Functional Assays: Assess the phagocytic activity of the differentiated cells using methods such as the nitroblue tetrazolium (NBT) reduction assay.

-

Marker Expression: Analyze the expression of cell surface markers associated with mature granulocytes, such as CD11b, using flow cytometry.[9]

-

Applications in Research and Therapeutics

The ability of DMSO to induce differentiation has significant implications for various fields.

-

Cancer Therapy: Differentiation therapy is a strategy to treat cancer by inducing malignant cells to differentiate into mature, non-proliferating cells.[9] DMSO has been extensively studied in this context, particularly for leukemias, where it can promote the maturation of primitive, rapidly growing cells into more normal-behaving cells.[6][23] It has also been shown to enhance the anti-proliferative effects of other therapeutic agents like interferon-alpha.[6]

-

Regenerative Medicine: By priming pluripotent stem cells for differentiation, DMSO can significantly improve the efficiency of generating specific cell types for disease modeling, drug screening, and potential cell replacement therapies.[16] This simple and inexpensive method has been shown to be effective for nearly 50 human embryonic and induced pluripotent stem cell lines.[16]

-

Drug Discovery: DMSO is a common solvent for high-throughput screening of drug candidates.[24] Understanding its effects on cell differentiation is crucial for interpreting screening results accurately, as DMSO itself can alter the cellular phenotype and response to test compounds.

Conclusion

This compound is more than a simple solvent; it is a potent modulator of cellular behavior with a well-documented ability to induce differentiation across a broad spectrum of cell types. Its mechanisms of action are complex, involving the regulation of the cell cycle, modulation of key signaling pathways, and alteration of the epigenetic landscape. While its effects can be cell-type dependent and require careful optimization of concentration and exposure time, DMSO remains an indispensable and cost-effective tool for researchers and drug development professionals. A thorough understanding of its biological effects is paramount to harnessing its full potential in cancer therapy, regenerative medicine, and fundamental cell biology research.

References

- 1. Effects of DMSO on the Pluripotency of Cultured Mouse Embryonic Stem Cells (mESCs) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. medjpps.com [medjpps.com]

- 5. pnas.org [pnas.org]

- 6. The Rationality of Implementation of this compound as Differentiation-inducing Agent in Cancer Therapy | Cancer Diagnosis & Prognosis [cancerdiagnosisprognosis.org]

- 7. This compound induces programmed cell death and reversible G1 arrest in the cell cycle of human lymphoid pre-T cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The Rationality of Implementation of this compound as Differentiation-inducing Agent in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Tumor necrosis factor-alpha enhances DMSO-induced differentiation of HL-60 cells through the activation of ERK/MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. DMSO Efficiently Down Regulates Pluripotency Genes in Human Embryonic Stem Cells during Definitive Endoderm Derivation and Increases the Proficiency of Hepatic Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. DMSO induces drastic changes in human cellular processes and epigenetic landscape in vitro - Akron Biotech [akronbiotech.com]